1-Dodecyl-4-methylpiperidine
Description
Significance of N-Alkyl Piperidine (B6355638) Derivatives in Synthetic Methodologies and Chemical Systems
N-alkylation of the piperidine nitrogen is a fundamental transformation that gives rise to a diverse class of tertiary amines with wide-ranging applications. These derivatives are not merely products of synthesis but are often key enablers of other chemical processes. For instance, N-alkyl piperidines can function as catalysts or bases in organic reactions. The nature of the N-alkyl substituent significantly influences the steric and electronic environment of the nitrogen atom, thereby modulating its basicity and nucleophilicity.
In the realm of materials science, the introduction of long alkyl chains, such as a dodecyl group, onto a heterocyclic scaffold can impart amphiphilic properties. mdpi.com Such molecules, possessing both a hydrophilic head (the piperidinium (B107235) group) and a hydrophobic tail (the alkyl chain), can self-assemble in aqueous media to form organized structures like micelles or vesicles. mdpi.com This behavior is of considerable interest for applications in drug delivery, nanotechnology, and catalysis in aqueous systems. ub.edu
Furthermore, specific N-alkyl piperidine derivatives have found utility in specialized applications. For example, 4-methylpiperidine (B120128) is recognized as an effective reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). unizar.esnih.govscielo.org.mxresearchgate.net The choice of the N-alkyl group can also influence the biological activity of the resulting molecule, a principle extensively exploited in drug discovery. nih.govacs.org
Rationale for In-Depth Academic Investigation of 1-Dodecyl-4-methylpiperidine
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known properties of its constituent parts: the N-dodecyl chain and the 4-methylpiperidine ring.
The primary impetus for studying this compound lies in its predicted nature as a cationic surfactant or amphiphile. The long, hydrophobic dodecyl tail combined with the potentially hydrophilic piperidinium head group suggests a propensity for self-assembly in solution. mdpi.com Academic inquiry would likely focus on characterizing its critical micelle concentration (CMC), the morphology of its aggregates, and its behavior at interfaces. Such properties are foundational for its potential use as a phase-transfer catalyst, a stabilizer for nanoparticles, or a component in microemulsions. ub.edumdpi.com
Investigations could also explore its applications in areas where related compounds have shown promise. For example, the structural similarity to certain quaternary ammonium (B1175870) compounds suggests potential as an antimicrobial agent. Moreover, its role as a potential organocatalyst, particularly in reactions that benefit from micellar catalysis in aqueous media, presents a fertile ground for research. ub.edu
Historical Context and Evolution of Piperidine Chemistry Relevant to N-Alkylation and Methyl Substitution
The history of piperidine chemistry is intertwined with the study of natural products. Piperidine itself was first isolated in the mid-19th century from the alkaloid piperine, the pungent compound found in black pepper. Current time information in Nyong-et-Kellé, CM. This discovery opened the door to the exploration of a new class of heterocyclic compounds.
The development of synthetic methods for N-alkylation of secondary amines, including piperidine, was a significant advancement in organic chemistry. Early methods often involved the reaction of the amine with an alkyl halide, a straightforward and still widely used procedure known as nucleophilic substitution. Over the years, a variety of reagents and conditions have been developed to effect this transformation with greater efficiency and selectivity, including reductive amination techniques. nih.gov
The synthesis of substituted piperidines, such as those bearing methyl groups, has also evolved considerably. Initially, such compounds were often obtained through the degradation of more complex alkaloids. scirp.org However, the demand for structurally diverse piperidine derivatives, particularly for pharmaceutical applications, spurred the development of de novo synthetic routes. These include the hydrogenation of substituted pyridines and various cyclization strategies that allow for precise control over the placement and stereochemistry of substituents on the piperidine ring. nih.govnih.govacs.org The synthesis of 4-methylpiperidine, for example, can be achieved through the hydrogenation of 4-methylpyridine (B42270). chemicalbook.com These historical developments in synthetic methodology provide the fundamental tools required for the preparation of specific derivatives like this compound.
Data Tables
Table 1: Physicochemical Properties of Parent Piperidines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 124 | 0.838 |
Data sourced from publicly available chemical databases. nih.govbiosynth.comfishersci.com
Table 2: General Methods for N-Alkylation of Piperidines
| Method | Reagents | Description |
| Direct Alkylation | Alkyl halide (e.g., Dodecyl bromide), Base (e.g., K₂CO₃) | A direct nucleophilic substitution where the piperidine nitrogen attacks the alkyl halide. A base is often used to neutralize the resulting hydrohalic acid. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | The piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. |
Table 3: Potential Research Applications for Amphiphilic Piperidine Derivatives
| Application Area | Rationale |
| Micellar Catalysis | Self-assembly into micelles can create microreactors in aqueous solution, enhancing reaction rates and selectivity. ub.edu |
| Drug Delivery | Can form vesicles or micelles to encapsulate and transport therapeutic agents. mdpi.com |
| Antimicrobial Agents | Cationic amphiphilic structures are known to disrupt bacterial cell membranes. |
| Phase-Transfer Catalysis | The amphiphilic nature allows for the transport of reactants between immiscible phases (e.g., aqueous and organic). |
Structure
2D Structure
3D Structure
Properties
CAS No. |
152720-70-2 |
|---|---|
Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1-dodecyl-4-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19/h18H,3-17H2,1-2H3 |
InChI Key |
DITCUBDNORXKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCC(CC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dodecyl 4 Methylpiperidine and Its Analogues
Strategies for Piperidine (B6355638) Ring Formation with 4-Methyl Regioselectivity
The formation of the piperidine ring with a methyl group at the 4-position can be achieved through several synthetic routes. These methods are designed to control the regioselectivity, ensuring the methyl group is correctly placed.
A prevalent and direct method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative. rsc.org For the synthesis of 4-methylpiperidine (B120128), the starting material is 4-methylpyridine (B42270) (also known as γ-picoline). The aromaticity of the pyridine ring necessitates the use of catalysts and often requires specific conditions to achieve reduction. rsc.orgasianpubs.org
The reduction of functionalized and multi-substituted pyridines can be challenging. rsc.org However, various transition metal catalysts have proven effective for the hydrogenation of pyridine and its derivatives. cjcatal.com Common catalysts include those based on rhodium, ruthenium, platinum, and palladium. cjcatal.comrsc.org
Ruthenium on carbon (Ru/C) is a highly active catalyst for this transformation. Under optimal conditions of 100 °C and 3.0 MPa of hydrogen pressure, 5% Ru/C can achieve complete conversion of pyridine to piperidine with 100% selectivity. cjcatal.com Studies on the reactivity of different methyl-substituted pyridines have shown that electron-donating groups can influence the reaction rate. cjcatal.comresearchgate.net For instance, the hydrogenation reactivity over a 5% Ru/C catalyst was found to follow the order: pyridine ≈ 2-methylpyridine (B31789) > 3-methylpyridine (B133936) > 4-methylpyridine. cjcatal.com
Rhodium catalysts, such as rhodium(III) oxide (Rh₂O₃), are also effective under mild conditions (e.g., 5 bar H₂ at 40 °C). rsc.org Platinum(IV) oxide (PtO₂) has been used for the hydrogenation of various substituted pyridines in glacial acetic acid at room temperature, although it may require higher pressures (50-70 bar). asianpubs.org
| Catalyst | Substrate | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| 5% Ru/C | Pyridine | 100 °C, 3.0 MPa H₂ | Piperidine | 100% Conversion, 100% Selectivity | cjcatal.com |
| Rh₂O₃ | 4-Methylpyridine | 40 °C, 5 bar H₂ | 4-Methylpiperidine | >99% Yield | rsc.org |
| PtO₂ | 2-Methylpyridine | RT, 70 bar H₂, Acetic Acid | 2-Methylpiperidine | Not specified | asianpubs.org |
| PtO₂ | 3-Methylpyridine | RT, 70 bar H₂, Acetic Acid | 3-Methylpiperidine | Not specified | asianpubs.org |
Achieving stereoselectivity in the hydrogenation of substituted pyridines is crucial for producing chiral piperidines, which are important in biologically active compounds. unimi.it Asymmetric hydrogenation often requires the activation of the pyridine ring, typically by N-alkylation or N-acylation to form a pyridinium (B92312) salt. This activation lowers the resonance energy of the ring and prevents the nitrogen from deactivating the catalyst. rsc.orgunimi.it
Highly enantioselective hydrogenation of 3-substituted pyridinium salts has been achieved using a Rh-JosiPhos catalyst system, reaching enantiomeric excesses (ee) up to 90%. unimi.it The addition of a base, such as triethylamine (B128534) (Et₃N), was found to be crucial for improving both yield and enantioselectivity. unimi.it Similarly, iridium catalysts with N,P-ligands have been developed for the highly stereoselective hydrogenation of substituted pyridines. diva-portal.org These methods provide a pathway to chiral piperidine analogues, although they often start from pre-functionalized or activated pyridine precursors.
Radical cyclization offers a powerful alternative for constructing piperidine rings, often from linear precursors. mdpi.comnih.gov These methods involve the generation of a radical species that subsequently cyclizes to form the heterocyclic ring.
One approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidines in good yields. mdpi.com Another strategy employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors. These radicals undergo regioselective cyclization to afford complex spiropiperidines under mild conditions. nih.gov
A novel method for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govacs.org The choice of the radical mediator can significantly impact the diastereoselectivity of the product. Cyclization with tributyltin hydride typically yields trans piperidines with diastereomeric ratios of 3:1 to 6:1. nih.govacs.org In contrast, using tris(trimethylsilyl)silane (B43935) can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1 in some cases. nih.govacs.org
The formation of the piperidine ring can also be accomplished through the cyclization of functionalized alkenes. mdpi.com Oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex with an iodine(III) oxidizing agent, allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Palladium catalysts with specific pyridine-oxazoline ligands have also been developed for the enantioselective version of this reaction. nih.govnih.gov
Intramolecular hydroamination, where an amine adds across a double bond within the same molecule, is another key strategy. Rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated terminal alkenes has been used to synthesize enantioenriched 2-methylpyrrolidines and can be extended to 2-methylpiperidines. nih.gov Gold(I) catalysts are also effective for the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org
Catalytic Hydrogenation and Reduction of Pyridine Precursors
Regioselective Introduction of the Dodecyl Chain at the Piperidine Nitrogen
Once the 4-methylpiperidine scaffold is obtained, the final step in the synthesis of 1-dodecyl-4-methylpiperidine is the regioselective attachment of the C₁₂ alkyl chain to the nitrogen atom. This is typically achieved through a standard N-alkylation reaction, which is a type of nucleophilic substitution (S_N2).
In this reaction, the secondary amine of 4-methylpiperidine acts as a nucleophile, attacking an electrophilic dodecyl source. The most common electrophiles for this purpose are dodecyl halides, such as 1-bromododecane (B92323) or 1-iodododecane (B1195088). The reaction is generally carried out in an organic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com
Direct N-Alkylation Reactions with Dodecyl Halides or Equivalents
Direct N-alkylation is a foundational and straightforward method for synthesizing this compound. This reaction involves the formation of a carbon-nitrogen bond between the secondary amine of 4-methylpiperidine and an electrophilic dodecyl source, typically a dodecyl halide. The general transformation is a nucleophilic substitution reaction where the nitrogen atom of the piperidine ring attacks the carbon atom bearing a leaving group (e.g., bromide, iodide). researchgate.net
The success of N-alkylation hinges on the careful selection of reagents and optimization of reaction conditions to maximize the yield of the desired tertiary amine while minimizing potential side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Key parameters include the choice of base, the nature of the alkylating agent, and the stoichiometry of the reactants.
Alkylating Agent: 1-Bromododecane or 1-iodododecane are common alkylating agents. Iodides are generally more reactive than bromides but are also more expensive.
Base: A base is required to neutralize the hydrohalic acid (HBr or HI) formed during the reaction, thereby preventing the protonation of the starting amine and allowing the reaction to proceed to completion. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.net Organic bases, such as the non-nucleophilic Hünig's base (N,N-diisopropylethylamine), are also effective and are often used in complex syntheses to avoid side reactions. researchgate.net
Stoichiometry: To prevent the newly formed this compound from reacting with another molecule of dodecyl halide to form an undesired quaternary ammonium salt, it is common practice to use the piperidine nucleophile in slight excess or to add the alkyl halide slowly to the reaction mixture. researchgate.net
| Reagent Type | Example | Role in Reaction | Typical Conditions & Notes |
|---|---|---|---|
| Nucleophile | 4-Methylpiperidine | Provides the nitrogen atom for the C-N bond. | Often used in slight excess (e.g., 1.1-1.5 equivalents) to minimize over-alkylation. researchgate.net |
| Alkylating Agent | 1-Bromododecane | Provides the dodecyl group; acts as the electrophile. | Typically used as the limiting reagent. Slow addition via syringe pump can improve selectivity. researchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the acid byproduct (HBr). | A mild, inexpensive, and commonly used heterogeneous base. researchgate.net |
| N,N-Diisopropylethylamine | A non-nucleophilic organic base, useful for preventing side reactions with the base itself. researchgate.net | ||
| Catalyst | Palladium Complexes | Enables the use of alcohols as alkylating agents via a "borrowing hydrogen" mechanism. rsc.org | Advanced method using dodecan-1-ol instead of a halide, which is environmentally friendlier. rsc.orgacs.org |
The choice of solvent plays a critical role in the N-alkylation process, influencing reaction rates, yields, and even the reaction pathway. Solvents mediate the solubility of reactants and stabilize charged intermediates or transition states.
Polar aprotic solvents such as acetonitrile (B52724) (ACN) and dimethylformamide (DMF) are frequently employed for N-alkylation reactions. researchgate.net They are effective at dissolving both the amine and the inorganic base, facilitating a homogeneous reaction environment. In some catalytic systems, nonpolar solvents have been found to improve the conversion rate. rsc.org The selection must also consider potential side reactions; for instance, using a protic solvent like ethanol (B145695) could potentially lead to competing O-alkylation or solvolysis of the alkyl halide, especially with highly reactive electrophiles. chemicalforums.com Studies on related aminations have shown that solvent choice can be used to switch the chemoselectivity between N-alkylation and C-alkylation, highlighting the intricate role of the solvent in dictating the reaction outcome. acs.orgnih.gov
| Solvent Class | Example | Properties | Impact on N-Alkylation |
|---|---|---|---|
| Polar Aprotic | Acetonitrile (ACN) | High dielectric constant, no acidic protons. | Generally preferred. Effectively dissolves reagents and stabilizes charged intermediates, promoting SN2 reactions. researchgate.netgoogle.com |
| Dimethylformamide (DMF) | |||
| Apolar Aprotic | Toluene | Low dielectric constant, no acidic protons. | Can be effective, particularly in palladium-catalyzed systems where it may enhance catalyst performance. rsc.org |
| Polar Protic | Ethanol (EtOH) | High dielectric constant, contains acidic protons (O-H). | Can lead to side reactions like solvolysis of the alkyl halide, especially with reactive substrates. chemicalforums.com May be used in some cases but requires careful optimization. |
Reductive Amination Strategies for N-Dodecyl Functionalization
Reductive amination is a powerful alternative to direct alkylation, particularly valued for its high selectivity and avoidance of over-alkylation issues. masterorganicchemistry.comwikipedia.org This one-pot method involves the reaction of 4-methylpiperidine with dodecanal (B139956) (the aldehyde equivalent of the dodecyl group) in the presence of a reducing agent. The reaction proceeds through the initial formation of a carbinolamine, which dehydrates to form an intermediate iminium ion. This iminium ion is then immediately reduced in situ to yield the final product, this compound. wikipedia.orgsciencemadness.org
The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for modern reductive aminations. masterorganicchemistry.comscribd.com It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. It does not readily reduce the aldehyde starting material, allowing for a convenient one-pot procedure where all reactants can be mixed at the outset. commonorganicchemistry.com Common solvents include 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF). scribd.com
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is also selective for iminium ions under weakly acidic conditions. sciencemadness.org However, its high toxicity and the potential to generate hydrogen cyanide gas have led to its replacement by NaBH(OAc)₃ in many applications. sciencemadness.org
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can also reduce the starting aldehyde. masterorganicchemistry.com To use it effectively, the imine must be pre-formed by allowing the amine and aldehyde to react for a period before the reducing agent is added. commonorganicchemistry.com
| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |
|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Mild, highly selective for iminium ions. Allows for a one-pot reaction. Considered the modern standard. masterorganicchemistry.comscribd.com | DCE, THF, DCM commonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at neutral/weakly acidic pH. Effective but highly toxic. sciencemadness.org | Methanol (B129727), Ethanol commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Strong, less selective; can reduce the starting aldehyde. Requires sequential addition (imine formation first). masterorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |
Multistep Convergent Synthesis Pathways for this compound
For example, a synthetic strategy could involve the preparation of a 4-methylpiperidine derivative bearing a reactive functional group (e.g., a hydroxyl or amino group) that is then coupled with a dodecyl-containing fragment. An illustration of this principle can be found in a patented multi-step synthesis of a functionalized 4-methylpiperidine derivative, which involves hydrolysis of a nitrile, esterification, and isomer separation to build a specific piperidine core. This core could then undergo N-alkylation as a final step. Similarly, complex heterocyclic structures are often built through multi-step procedures where different fragments are sequentially condensed and cyclized, as seen in the Hantzsch synthesis of dihydropyridines. mdpi.com Such pathways offer flexibility for creating a diverse library of analogues by varying the building blocks used in the early steps.
Advanced Synthetic Protocols and Process Optimization
Beyond standard methods, advanced protocols focus on challenges such as controlling stereochemistry, which is crucial for pharmaceutical and biological applications.
One-Pot and Multicomponent Reaction Strategies
One-pot syntheses and multicomponent reactions (MCRs) represent a significant advancement in chemical efficiency, reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. wikipedia.org While the direct synthesis of a relatively simple structure like this compound might not necessitate a complex MCR, the principles are widely applied to create more highly substituted piperidine analogs. acs.orgbeilstein-journals.org
MCRs for piperidine synthesis often involve the condensation of an aldehyde, an amine, and one or more active methylene (B1212753) compounds. researchgate.net For instance, a well-established MCR brings together an aromatic aldehyde, an aniline, and a β-ketoester, often catalyzed by an acid or a metal complex, to generate a highly functionalized piperidine ring in a single step. bas.bgnih.gov Researchers have developed pseudo five-component reactions using aromatic aldehydes, ammonium acetate, β-nitrostyrenes, and Meldrum's acid to create diverse piperidine structures. acs.orgnih.gov
For the specific synthesis of this compound, a more direct approach is the one-pot N-alkylation of 4-methylpiperidine. This can be considered a two-component reaction where 4-methylpiperidine is reacted directly with a dodecyl electrophile, such as dodecyl bromide or dodecyl tosylate, in the presence of a base in a single reactor. While mechanistically simpler than a classic MCR, this one-pot strategy still adheres to the core principles of process intensification.
A notable advancement is the use of biocatalysts in MCRs. For example, an immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, yielding highly functionalized piperidines. rsc.org This biocatalytic approach highlights a move towards greener and more selective synthesis methodologies. rsc.org
Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis
Continuous Flow Chemistry Applications in Reaction Design and Scale-Up
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. organic-chemistry.org The synthesis of piperidines and their N-alkylation are particularly well-suited to flow applications. acs.orgacs.orggumed.edu.pl
For the synthesis of this compound, a flow process would typically involve pumping a solution of 4-methylpiperidine and an alkylating agent (e.g., dodecyl alcohol) through a heated tube or column packed with a heterogeneous catalyst. thalesnano.comthalesnano.com This setup allows for precise control of temperature, pressure, and residence time, enabling rapid reaction optimization and high-throughput production. organic-chemistry.org
One study demonstrated a continuous flow protocol for the N-alkylation of various amines, including piperidine, using alcohols as the alkylating agents over a γ-Al₂O₃ catalyst. beilstein-journals.org This "hydrogen-borrowing" methodology is highly atom-economical and avoids the use of toxic alkyl halides. Applying this to the target molecule, 4-methylpiperidine and 1-dodecanol (B7769020) would be passed through a heated catalyst bed, yielding this compound and water as the only byproduct.
The advantages of flow chemistry for such reactions include:
Rapid Scale-Up : Scaling production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of re-optimizing a large-scale batch reactor. acs.org
Enhanced Safety : The small internal volume of the reactor minimizes the risk associated with handling reactive intermediates or exothermic reactions.
Improved Efficiency : High yields and selectivities are often achieved in shorter reaction times (minutes versus hours in batch). acs.orggumed.edu.pl
Table 2: Continuous Flow Applications in Piperidine Synthesis
Sustainable and Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemistryjournals.net The synthesis of this compound can be approached through several green strategies. figshare.comusp.br
Development of Solvent-Minimizing or Solvent-Free Reaction Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing piperidine synthesis under solvent-free or aqueous conditions. For example, a one-pot MCR for substituted piperidines has been developed using sodium lauryl sulfate (B86663) (SLS) as a catalyst in water, which serves as a benign solvent. semanticscholar.org Another study reports the successful synthesis of thiophene-based Schiff bases containing piperidine rings without any solvent or catalyst, relying on microwave irradiation to drive the reaction. acgpubs.org
For the N-alkylation of 4-methylpiperidine, a solvent-free approach could involve heating a neat mixture of the amine with a dodecylating agent, potentially with microwave assistance to accelerate the reaction and improve energy efficiency. rsc.org Alternatively, using one of the reactants, such as dodecyl alcohol, as the solvent is another effective solvent-minimizing strategy. thalesnano.com
Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation
Catalysis is at the heart of green chemistry. The ideal catalyst is highly active and selective, operates under mild conditions, and can be easily separated and reused, minimizing waste. For the N-alkylation step in the synthesis of this compound, several advanced catalytic systems are applicable.
Hydrogen-Borrowing Catalysis : This is an elegant and atom-economical method for N-alkylation using alcohols. Ruthenium, iridium, and iron complexes are effective catalysts for this transformation, which proceeds by the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the "borrowed" hydrogen. researchgate.netd-nb.info The only byproduct is water, making it a highly sustainable process.
Heterogeneous Catalysts : Solid-supported catalysts, such as palladium on carbon (Pd/C), palladium on zirconia, or zeolites, are advantageous because they can be easily removed from the reaction mixture by simple filtration and are often reusable. thalesnano.comrsc.org They are ideal for use in continuous flow reactors.
Biocatalysis : Enzymes offer unparalleled selectivity under mild aqueous conditions. The use of immobilized lipases for constructing piperidine rings showcases the potential for biocatalysis in this area. rsc.org While a specific enzyme for the N-dodecylation of 4-methylpiperidine may not be readily available, the principle of using enzymes for cleaner synthesis is well-established.
Table 3: Comparison of Catalytic Systems for N-Alkylation
Utilization of Bio-Derived or Renewable Feedstocks (if applicable to dodecyl chain)
A truly green synthesis considers the lifecycle of its starting materials. rsc.org The dodecyl chain of this compound, traditionally sourced from petroleum-based feedstocks, can potentially be derived from renewable biomass. rsc.org Lignocellulosic biomass, fatty acids from plant oils, and other biological resources are increasingly being explored as starting points for producing valuable chemicals. researchgate.netieabioenergy.com
Specifically, 1-dodecanol (lauryl alcohol) can be produced from the fatty acids present in coconut oil or palm kernel oil. Furthermore, catalytic processes are being developed to convert biomass-derived platform molecules, such as furfural (B47365) or acetone, into longer-chain alcohols like dodecanol. researchgate.net By using bio-derived 1-dodecanol in a hydrogen-borrowing N-alkylation reaction with 4-methylpiperidine, the resulting this compound would have a significantly improved sustainability profile, with a reduced carbon footprint and reliance on fossil fuels.
Table of Mentioned Compounds
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Dodecyl 4 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 1-Dodecyl-4-methylpiperidine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals and to establish the connectivity within the molecule.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the dodecyl chain and the 4-methylpiperidine (B120128) moiety.
The dodecyl chain protons appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group (C12') typically presents as a triplet around δ 0.88 ppm. The methylene (B1212753) groups of the long alkyl chain (C2' to C11') produce a large, overlapping multiplet signal between approximately δ 1.25 and 1.35 ppm. The methylene group adjacent to the nitrogen atom (C1') is deshielded and appears as a triplet around δ 2.3-2.5 ppm.
The protons of the 4-methylpiperidine ring exhibit distinct signals. The methyl group at the C4 position gives rise to a doublet around δ 0.90 ppm. The proton at C4, coupled to the methyl group and the adjacent methylene protons, would be expected to appear as a multiplet. The axial and equatorial protons on the piperidine (B6355638) ring are chemically non-equivalent, leading to complex splitting patterns for the methylene groups at C2, C3, C5, and C6. The protons at C2 and C6, being adjacent to the nitrogen atom, are deshielded and typically resonate in the range of δ 2.0-2.8 ppm. The protons at C3 and C5 would appear further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (piperidine) | 2.0 - 2.8 | m |
| H-3', H-5' (piperidine) | 1.4 - 1.8 | m |
| H-4' (piperidine) | 1.2 - 1.6 | m |
| 4-CH₃ (piperidine) | ~0.90 | d |
| H-1'' (dodecyl) | 2.3 - 2.5 | t |
| H-2'' to H-11'' (dodecyl) | 1.25 - 1.35 | m |
Note: Predicted values are based on analogous structures. d = doublet, t = triplet, m = multiplet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The dodecyl chain carbons show characteristic signals, with the terminal methyl carbon (C12') appearing at approximately δ 14.1 ppm. The internal methylene carbons of the chain (C3' to C10') resonate in a cluster between δ 29.3 and 29.7 ppm. The other methylene carbons of the dodecyl chain (C2', C11') and the one attached to the nitrogen (C1') will have distinct chemical shifts.
For the 4-methylpiperidine ring, the methyl carbon at C4 is expected around δ 22.0 ppm. The carbons of the piperidine ring (C2, C3, C4, C5, and C6) will have specific resonances influenced by the substitution pattern. The C2 and C6 carbons, being adjacent to the nitrogen, are expected to be in the range of δ 55-60 ppm. The C4 carbon would be around δ 30-35 ppm, and the C3 and C5 carbons would be in a similar region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2', C-6' (piperidine) | 55.0 - 60.0 |
| C-3', C-5' (piperidine) | 30.0 - 35.0 |
| C-4' (piperidine) | 30.0 - 35.0 |
| 4-CH₃ (piperidine) | ~22.0 |
| C-1'' (dodecyl) | 58.0 - 62.0 |
| C-2'' to C-10'' (dodecyl) | 26.0 - 32.0 |
| C-11'' (dodecyl) | ~22.7 |
Note: Predicted values are based on analogous structures.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling between the methyl protons at C4 and the H4 proton, as well as the couplings between adjacent methylene protons in both the piperidine ring and the dodecyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the 4-methyl group would show a cross-peak with the corresponding methyl carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, the protons on C1' of the dodecyl chain would show a correlation to C2 and C6 of the piperidine ring, confirming the N-alkylation site. wisc.edu
Solid-State NMR (SS-NMR) can be used to study the structure and dynamics of this compound in its solid form, whether crystalline or amorphous. While solution NMR provides information on the time-averaged conformation of the molecule, SS-NMR can reveal details about the specific conformations adopted in the solid state. researchgate.net The crystal structures of related piperidine compounds have been determined, and they often adopt a chair conformation. oup.com SS-NMR could be used to determine the conformation of the piperidine ring and the packing of the dodecyl chains in the solid state.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. uni-rostock.de For this compound (C₁₈H₃₇N), the expected exact mass can be calculated with high accuracy. This technique is essential for confirming the molecular formula and for distinguishing between compounds with the same nominal mass. europa.eu
The fragmentation of N-alkylpiperidines in mass spectrometry often involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. For this compound, the major fragmentation pathways would likely involve the loss of the dodecyl chain or parts of it, as well as fragmentation of the piperidine ring. A common fragmentation for N-alkylpiperidines is the loss of an alkyl radical from the nitrogen to form a stable iminium ion. The fragmentation of the piperidine ring itself can lead to characteristic ions. For instance, the mass spectrum of 4-methylpiperidine shows a prominent peak at m/z 98, corresponding to the loss of a hydrogen atom, and other fragments resulting from ring cleavage. nih.govnist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 267 | [M]⁺• (Molecular Ion) |
| 252 | [M - CH₃]⁺ |
| 98 | [C₆H₁₂N]⁺ (4-methylpiperidine iminium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidine iminium ion after loss of methyl) |
Note: Predicted fragmentation is based on general principles of mass spectrometry for N-alkylpiperidines.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Details
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound, providing detailed information about its fragmentation pathways. chim.lulcms.cz In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. uab.edu The analysis of these fragments allows for the confirmation of the compound's structure.
For this compound (C₁₈H₃₇N, molecular weight: 267.50 g/mol ), the expected protonated molecule would be observed at an m/z of 268.5. The fragmentation pattern is predicted to be dominated by cleavages at the N-C bond of the dodecyl group and within the piperidine ring.
Predicted Fragmentation Pathways:
Alpha-Cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of an undecyl radical (C₁₁H₂₃•) from the dodecyl chain, leading to a stable iminium ion.
Loss of the Alkyl Chain: A major fragmentation pathway would be the cleavage of the bond between the nitrogen and the dodecyl chain, resulting in the formation of the 4-methylpiperidine cation and a neutral dodecane (B42187) molecule or dodecyl radical, depending on the ionization and fragmentation mechanism.
Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through a retro-Diels-Alder type reaction or successive loss of small neutral molecules like ethene.
A hypothetical data table of the major expected fragment ions in the MS/MS spectrum of this compound is presented below.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 268.5 | [C₁₈H₃₈N]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 112.1 | [C₇H₁₄N]⁺ | C₁₁H₂₄ | Alpha-cleavage with loss of undecane |
| 98.1 | [C₆H₁₂N]⁺ | C₁₂H₂₅• | Cleavage of N-dodecyl bond |
| 84.1 | [C₅H₁₀N]⁺ | CH₂ | Fragmentation within the piperidine ring |
| 57.1 | [C₄H₉]⁺ | C₁₄H₂₈N | Fragmentation of the dodecyl chain |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
For this compound, the spectra will be a combination of the vibrational modes of the 4-methylpiperidine ring and the long dodecyl chain.
C-H Stretching Vibrations: The most intense bands in the high-frequency region of both IR and Raman spectra are expected to be the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the dodecyl chain and the piperidine ring, typically appearing between 2850 and 3000 cm⁻¹. researchgate.net
C-H Bending Vibrations: The bending vibrations of the CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ region. mdpi.com
C-N Stretching Vibrations: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Piperidine Ring Vibrations: The characteristic breathing and deformation modes of the piperidine ring will also be present in the fingerprint region of the spectra.
A table summarizing the expected characteristic vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Asymmetric Stretch (CH₃, CH₂) | ~2950-2970 | IR, Raman |
| C-H Symmetric Stretch (CH₃, CH₂) | ~2850-2870 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR, Raman |
| CH₃ Asymmetric Bending | ~1450 | IR, Raman |
| CH₃ Symmetric Bending | ~1375 | IR, Raman |
| C-N Stretch | ~1100-1200 | IR |
| Piperidine Ring Modes | 800-1100 | IR, Raman |
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. rigaku.com This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. uol.deuhu-ciqso.es This would yield the exact atomic coordinates within the crystal lattice. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, confirming the chair conformation of the piperidine ring and the all-trans conformation of the dodecyl chain.
Long-chain alkylammonium salts are known to form layered structures in the solid state, where the polar head groups form a layer and the alkyl chains interdigitate. researchgate.netacs.org A similar packing arrangement would be expected for this compound.
A hypothetical table of selected crystallographic data for this compound, based on data from analogous long-chain alkylammonium compounds, is presented below. researchgate.net
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~7.5 |
| b (Å) | ~5.5 |
| c (Å) | ~35-40 |
| β (°) | ~95 |
| Z (molecules per unit cell) | 4 |
Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. ntu.edu.twicdd.com It is used to identify crystalline phases, determine the degree of crystallinity, and obtain information about the unit cell parameters. For long-chain alkyl compounds, PXRD patterns typically show a series of sharp, intense peaks at low 2θ angles, which correspond to the long-range ordering of the layered structure. researchgate.net The position of these peaks can be used to calculate the interlayer spacing.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral analogues are synthesized)
This compound itself is not chiral. However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter at the 2-, 3-, or 4-position of the piperidine ring, or on the dodecyl chain, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for their characterization.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal confirms the presence of enantiomeric excess. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the stereocenters, often through comparison with theoretical calculations.
Chromatographic and Separation Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any isomers or byproducts from its synthesis.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A non-polar capillary column would typically be used.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis of such compounds. nih.govscielo.org.mx A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like formic acid or triethylamine (B128534) to improve peak shape, would be appropriate. nih.govscielo.org.mx
A table summarizing typical chromatographic conditions for the analysis of this compound is presented below.
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary, e.g., DB-5 (5% phenyl-methylpolysiloxane) | Helium or Nitrogen | FID or MS |
| HPLC | C18 (reversed-phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (at low wavelength) or MS |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is instrumental in determining the purity of a sample and in separating it from starting materials, by-products, and degradation products.
Purity Assessment:
A reversed-phase HPLC (RP-HPLC) method is typically employed for the purity assessment of N-alkylated piperidines. For instance, a method for the analysis of the closely related compound, 1-dodecyl-piperidine, utilizes a C18 column. sielc.com A similar approach can be adapted for this compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient being optimized to achieve a good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, although for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used. sielc.com
In the context of solid-phase peptide synthesis, where 4-methylpiperidine is used as a reagent, RP-HPLC is the standard method to analyze the purity of the resulting peptides and to monitor the removal of the Fmoc protecting group. redalyc.orgscielo.org.mxresearchgate.net These established methods for related compounds underscore the utility of RP-HPLC for purity determination.
Isomer Resolution:
Given the presence of a methyl group at the 4-position of the piperidine ring, this compound can exist as cis and trans diastereomers, depending on the orientation of the methyl group relative to the dodecyl group. HPLC can be employed to separate these isomers. The choice of the stationary phase and mobile phase composition is critical for achieving resolution. In some cases, standard C18 columns may provide separation of diastereomers, while in other instances, more specialized columns might be necessary. The separation of diastereomers of substituted piperidines has been reported, indicating the feasibility of this approach. acs.org
| Parameter | Typical Condition for Purity Assessment | Typical Condition for Isomer Resolution |
| Column | C18, 5 µm, 4.6 x 150 mm | C18 or specialized phase, 3-5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid | Isocratic or shallow gradient of Acetonitrile/Water |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 210-220 nm or ELSD/MS | UV or high-resolution MS |
| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled temperature for reproducibility |
Gas Chromatography (GC) for Volatile Product Analysis and Purity Evaluation
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a tertiary amine, is amenable to GC analysis, which can be used for purity evaluation and for the analysis of any volatile by-products from its synthesis.
Purity Evaluation:
For purity assessment by GC, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5), is generally suitable. rsc.org The sample, dissolved in a volatile organic solvent, is injected into the heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the boiling points of the components and their interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity. rsc.org The purity is determined by the relative peak area of the main compound. Commercial suppliers of related compounds like 1-(1-Methyl-4-piperidinyl)piperazine often specify the purity as determined by GC. sigmaaldrich.com
Volatile Product Analysis:
During the synthesis of this compound, for example, via reductive amination of an aldehyde with 4-methylpiperidine, volatile side-products or unreacted starting materials can be effectively monitored by GC. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product. The use of GC coupled with Mass Spectrometry (GC-MS) provides not only quantitative information but also structural identification of the separated components based on their mass spectra. nih.gov
| Parameter | Typical GC Conditions |
| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
Advanced Chiral Separation Techniques
Since this compound possesses a chiral center at the 4-position of the piperidine ring (if the molecule is considered as a whole, though the 4-position itself is not a stereocenter unless there is another substituent on the ring), and considering the potential for cis/trans isomerism which can in some cases lead to enantiomeric pairs, chiral separation techniques may be relevant. The resolution of enantiomers is crucial in fields like pharmaceuticals, where different enantiomers can have different biological activities.
Chiral HPLC:
The most common and powerful technique for chiral separation is HPLC using a chiral stationary phase (CSP). researchgate.netscribd.com For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be very effective. nih.gov For instance, Chiralcel OD and Chiralcel OJ columns have been successfully used for the resolution of racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov
The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving enantioseparation. The specific conditions would need to be optimized for this compound.
A patent for preparing trans-2,4-disubstituted piperidines explicitly mentions that the choice of an appropriate chiral column and eluent is within the knowledge of one skilled in the art for resolving enantiomeric pairs. google.com
Other Chiral Separation Techniques:
While chiral HPLC is the most prevalent method, other techniques such as chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can also be employed for the separation of enantiomers. researchgate.net Chiral GC would require the use of a chiral capillary column. Chiral SFC is often advantageous due to its speed and lower consumption of organic solvents.
| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Carrier Gas |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol mixtures |
| Chiral GC | Cyclodextrin (B1172386) derivatives or other chiral selectors coated on a capillary column | Helium or Hydrogen |
| Chiral SFC | Similar to Chiral HPLC (e.g., polysaccharide-based) | Supercritical CO2 with a polar modifier (e.g., methanol) |
Reactivity and Mechanistic Chemical Transformations of 1 Dodecyl 4 Methylpiperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in 1-dodecyl-4-methylpiperidine is a key center for reactivity, primarily due to its basicity and nucleophilicity stemming from the lone pair of electrons. This reactivity allows for a variety of chemical transformations, including quaternization and other N-functionalization reactions.
Quaternization Reactions leading to 1,1-Disubstituted Piperidinium (B107235) Salts
Quaternization is a fundamental reaction of tertiary amines like this compound, involving the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This reaction transforms the neutral amine into a positively charged piperidinium salt, significantly altering its physical and chemical properties.
The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or other alkylating agent. The rate and outcome of the reaction can be influenced by the nature of the alkylating agent, the solvent, and steric factors around the nitrogen atom. For instance, the quaternization of N-methylpiperidines with various alkylating agents has been studied, revealing that the stereochemistry of the product can be influenced by the reaction conditions and the structure of the reactants. cdnsciencepub.com Studies on the quaternization of N-methylpiperidine derivatives have shown that the effects on 15N NMR chemical shifts vary depending on the incoming substituent. For example, N-oxidation leads to a significant deshielding effect, while quaternization with a methyl group has a smaller deshielding effect. nih.gov
A general representation of the quaternization of this compound with an alkyl halide (R-X) is shown below:
Scheme 1: General Quaternization Reaction
This compound + R-X → 1-Dodecyl-1-alkyl-4-methylpiperidinium Halide
Detailed research on the synthesis of similar quaternary ammonium salts, such as 1-methyl-4-dodecyl-piperazine, has been documented. In one procedure, 1-methyl-piperazine was reacted with dodecyl chloride at elevated temperatures, followed by the addition of solid sodium hydroxide (B78521) to yield the desired product. prepchem.com While this example involves a piperazine (B1678402) ring, the fundamental principle of N-alkylation is directly applicable to this compound.
The stereochemistry of quaternization in piperidine rings is a well-studied area. For instance, the reaction of N-methylpiperidines with phenacyl halides has been shown to result in a mixture of diastereomers, with the ratio depending on the substitution pattern of the piperidine ring and the reaction solvent. cdnsciencepub.com Preferential axial attack is often observed with smaller alkylating agents like methyl iodide, while bulkier agents like phenacyl halides tend to favor equatorial attack. cdnsciencepub.com
| Reactant 1 | Reactant 2 | Product | Reference |
| N-methylpiperidines | a-Bromoacetophenone | N-methyl-N-phenacylpiperidinium salts | cdnsciencepub.com |
| N-methylpiperidines | Methyl iodide | N,N-dimethylpiperidinium iodide | cdnsciencepub.com |
| 1-methyl-piperazine | Dodecyl chloride | 1-methyl-4-dodecyl-piperazine | prepchem.com |
Further N-Functionalization and Ring-Opening Reactions
Beyond simple quaternization, the nitrogen atom of this compound can undergo other functionalization reactions. These reactions often involve the initial formation of an intermediate that can then be transformed further.
N-Dealkylation: Tertiary amines can undergo N-dealkylation under various conditions. Photoredox catalysis offers a mild method for the N-dealkylation of a range of tertiary amines, including those with complex structures. acs.org This process is significant as it can provide access to the corresponding secondary amine. Another approach involves oxidative dealkylation using catalysts like iron(II) chloride with an oxidant, which can lead to the formation of secondary amines that can be subsequently trapped. uni-muenchen.de
Ring-Opening Reactions: The piperidine ring is generally stable; however, under specific conditions, ring-opening reactions can occur. The reaction of N-alkyl-substituted cyclic amines with chloroformates can lead to either N-dealkylation or ring-opening, depending on the ring size and the N-substituent. acs.org While N-alkyl piperidines typically favor the dealkylation pathway, the possibility of ring-opening exists, particularly under forcing conditions or with specific reagents designed to promote such a transformation. acs.org For instance, photocatalytic reductive ring-opening has been demonstrated for azetidines, pyrrolidines, and piperidines, converting them into valuable amino acids. researchgate.net Another strategy involves the formation of a bicyclic aziridinium (B1262131) ion from a piperidine bearing a leaving group at the 3-position, which then undergoes nucleophilic attack to yield a pyrrolidine (B122466) derivative. wiley.com
Transformations Involving the 4-Methyl Group and Piperidine Ring System
While the nitrogen atom is the most reactive site, the carbon framework of this compound, including the 4-methyl group and the piperidine ring itself, can also participate in chemical transformations.
Oxidative Transformations of the Alkyl Side Chain
The 4-methyl group, being an alkyl substituent on the piperidine ring, is generally unreactive. However, under specific oxidative conditions, it could potentially be functionalized. While direct oxidation of the 4-methyl group of this compound is not widely reported, related transformations on similar systems provide insights into potential reactivity. For example, the direct oxidative conversion of N-methyl groups to N-Boc protected amines has been achieved, although with limited substrate scope. uni-muenchen.de
Ring Dehydrogenation to Corresponding Piperideine or Pyridine (B92270) Derivatives
The piperidine ring can be dehydrogenated to form the corresponding piperideine or fully aromatized to a pyridine derivative. This transformation typically requires a catalyst and elevated temperatures. Supported vanadia catalysts have been shown to be effective for the conversion of alkyl-substituted piperidines to their corresponding alkyl-substituted pyridines at temperatures ranging from 500°F to 1000°F. google.com The dehydrogenation of 4-methylpiperidine (B120128) using supported pincer-ligated iridium catalysts in a continuous-flow system has also been investigated, showing high turnover numbers. rsc.org This process is of interest in the context of liquid organic hydrogen carriers (LOHCs). rsc.org The reaction can proceed in steps, yielding partially dehydrogenated intermediates before full aromatization. rsc.org
| Substrate | Catalyst | Product | Reference |
| Alkyl substituted piperidines | Supported vanadia | Alkyl substituted pyridine | google.com |
| 4-Methylpiperidine | Supported POCOP-Ir | 4-Methylpyridine (B42270) | rsc.org |
| Pyridine | Ni50Ru50/C | 1-Pentyl piperidine and other alkyl piperidines | acs.org |
Electrophilic or Nucleophilic Attack on the Piperidine Ring
The piperidine ring is a saturated heterocycle and, as such, is generally not susceptible to electrophilic or nucleophilic aromatic substitution in the way that pyridine is. The piperidine ring is electron-rich and does not readily undergo electrophilic attack. uoanbar.edu.iq
However, functionalized piperidine derivatives can be used as synthons for electrophilic and nucleophilic substitution. For example, 5,6-dihydropyridinium salts can serve as precursors for the preparation of functionalized piperidines. acs.org
Nucleophilic attack on the piperidine ring itself is uncommon. Instead, nucleophilic substitution reactions are more relevant to pyridine and its derivatives. nih.govrsc.orgst-andrews.ac.ukresearchgate.netrsc.org For instance, the reactions of piperidine with substituted nitrothiophenes have been studied to understand the mechanisms of nucleophilic aromatic substitution. researchgate.netrsc.org The reactivity of pyridinium (B92312) ions towards nucleophiles like piperidine has also been investigated, showing that the reaction mechanism can be complex and dependent on the substituents present. nih.gov
Reactivity and Derivatization of the Dodecyl Alkyl Chain
The presence of a long dodecyl alkyl chain in this compound introduces a lipophilic character to the molecule and provides a site for various chemical modifications, distinct from the reactivity of the piperidine ring itself.
Chain-End Functionalization Reactions
While specific studies on the chain-end functionalization of this compound are not extensively documented, the reactivity of the terminal methyl group of the dodecyl chain is analogous to that of other long-chain alkanes. Such functionalization typically requires robust chemical methods due to the inert nature of C-H bonds in alkanes.
Common strategies that could be applied for the derivatization of the dodecyl chain include:
Free-Radical Halogenation: This process involves the reaction of the alkane with a halogen (e.g., Cl₂, Br₂) in the presence of UV light or a radical initiator. While this method can introduce a halide at the chain end, it often lacks selectivity and can lead to a mixture of halogenated isomers along the chain.
Oxidation: Strong oxidizing agents can convert the terminal methyl group to a carboxylic acid, although this often requires harsh conditions and may also affect other parts of the molecule, including the piperidine ring.
Biotransformation: Enzymatic systems, such as those involving cytochrome P450 monooxygenases, can offer high regio- and stereoselectivity for the hydroxylation of terminal methyl groups in long-chain alkanes. This approach presents a greener alternative to traditional chemical methods.
The introduction of functional groups such as halides or hydroxyl groups at the terminus of the dodecyl chain opens up possibilities for further derivatization, including nucleophilic substitution or esterification reactions, allowing for the attachment of other molecular fragments.
Influence of the Long Alkyl Chain on Overall Reactivity
Steric Hindrance: The bulky alkyl group can sterically hinder reactions at the piperidine nitrogen. While the nitrogen remains a nucleophilic and basic center, its reactivity may be tempered compared to piperidines with smaller N-substituents.
Solubility and Micelle Formation: The long lipophilic dodecyl chain and the polar piperidine headgroup give the molecule amphiphilic properties. In polar solvents, it can form micelles or aggregates, which can affect reaction kinetics and pathways. For instance, reactions occurring within the hydrophobic core of a micelle may proceed at different rates or yield different products compared to reactions in a homogeneous solution. The critical micelle concentration (CMC) is a key parameter in such systems.
Interfacial Catalysis: In biphasic systems, this compound can act as a phase-transfer catalyst. The dodecyl chain enhances its solubility in the organic phase, while the piperidine nitrogen can interact with reactants in the aqueous phase, facilitating reactions between species in different phases.
Influence on Material Properties: The presence of long alkyl chains is known to influence the morphology of materials. For instance, in the context of heterocyclic compounds, dodecyl chains have been shown to affect the gelation temperatures and fiber morphology of organogels. acs.org This suggests that the dodecyl group in this compound could play a significant role in its application in materials science.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Kinetic Studies of Model Transformations Involving this compound
While specific kinetic studies on this compound are limited, data from analogous systems provide valuable insights. For instance, the dehydrogenation of 4-methylpiperidine to 4-methylpyridine has been studied, revealing a stepwise process with the initial dehydrogenation being relatively fast. rsc.org The N-dodecyl group would likely influence the kinetics of such a reaction due to steric and electronic effects.
Kinetic resolutions of piperidine derivatives through enantioselective acylation have also been investigated. nih.gov These studies show that the rate and selectivity of the reaction are highly dependent on the conformation of the piperidine ring and the nature of its substituents. nih.gov For this compound, the bulky dodecyl group would be expected to influence the conformational equilibrium and thus the kinetics of such transformations.
A hypothetical kinetic study of the N-alkylation of 4-methylpiperidine with 1-bromododecane (B92323) to form this compound would likely follow second-order kinetics, with the rate dependent on the concentrations of both reactants. The reaction rate would also be influenced by the solvent, with polar aprotic solvents generally favoring S(_N)2 reactions. libretexts.org
Table 1: Hypothetical Kinetic Data for the N-Alkylation of 4-Methylpiperidine
| Experiment | [4-Methylpiperidine] (M) | [1-Bromododecane] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
Application of Isotopic Labeling in Mechanistic Investigations
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. numberanalytics.com For this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could be employed to study various reactions.
Deuterium Labeling: Replacing specific protons with deuterium can help determine which C-H bonds are broken in a reaction. For example, in a dehydrogenation reaction, labeling the C-H bonds adjacent to the nitrogen with deuterium would reveal whether these bonds are involved in the rate-determining step through the observation of a kinetic isotope effect (KIE). Isotopic labeling has been used to study the formation of piperidine from lysine, where deuterium and ¹⁵N labeling helped to elucidate the reaction pathways. researchgate.net
Carbon-13 Labeling: Incorporating ¹³C into the dodecyl chain or the piperidine ring can provide insights into rearrangement reactions or fragmentation pathways in mass spectrometry. For instance, in the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which can occur in heterocyclic systems, isotopic labeling of the ring atoms can demonstrate whether the ring has opened and reclosed during the reaction. wikipedia.org
Solvent and Temperature Effects on Reaction Pathways
The choice of solvent and the reaction temperature can have a profound impact on the reaction pathways and product distribution for reactions involving this compound.
Solvent Effects: Solvents can influence reaction rates and equilibria by solvating reactants, intermediates, and transition states. chemrxiv.orgresearchgate.net
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the piperidine nitrogen, potentially reducing its nucleophilicity. chemistrysteps.com They are effective at solvating both cations and anions, which can favor S(_N)1-type reactions. libretexts.org
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are poor at solvating anions, which can enhance the nucleophilicity of anionic reagents. libretexts.org They are generally good solvents for S(_N)2 reactions.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the amphiphilic nature of this compound may lead to the formation of reverse micelles, creating a unique reaction environment.
Temperature Effects: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. However, temperature can also influence the selectivity of a reaction. For competing reaction pathways with different activation energies, a change in temperature can alter the ratio of the products. For example, in the dehydrogenation of 4-methylpiperidine, temperature affects the product distribution between partially and fully dehydrogenated species. rsc.org
Computational and Theoretical Investigations of 1 Dodecyl 4 Methylpiperidine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For the 4-methylpiperidine (B120128) moiety, DFT studies provide a foundational understanding of its geometry and electronic nature.
Electronic Structure and Bonding Analysis of the Piperidine (B6355638) Ring and Substituents
The electronic structure of the 4-methylpiperidine ring is characterized by the saturated nature of the heterocyclic amine. The nitrogen atom, with its lone pair of electrons, is the most prominent feature, influencing the molecule's reactivity and intermolecular interactions. The methyl group at the 4-position and the N-dodecyl substituent introduce electronic effects that modulate the properties of the piperidine ring.
DFT calculations on similar N-alkylated piperidines indicate that N-alkylation can influence the electronic environment of the ring. rsc.org The long dodecyl chain, being an electron-donating group, is expected to increase the electron density on the nitrogen atom. This, in turn, can affect the basicity and nucleophilicity of the amine. The methyl group at the C4 position has a smaller, but still notable, electron-donating effect.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: For the 4-methylpiperidine fragment, theoretical calculations of NMR chemical shifts can be correlated with experimental data to confirm the chair conformation of the ring. In related piperidine derivatives, the chemical shifts of the axial and equatorial protons are distinct, a feature that is well-reproduced by DFT methods. The N-dodecyl chain would introduce a series of characteristic signals in the upfield region of the 1H and 13C NMR spectra, corresponding to the methylene (B1212753) groups. The chemical shifts of the protons and carbons on the piperidine ring adjacent to the nitrogen would be most affected by the N-alkylation.
Vibrational Frequencies (FTIR/Raman): The vibrational spectrum of 4-methylpiperidine has been studied using DFT calculations. The N-H stretching vibration in the parent 4-methylpiperidine is a key feature. In 1-dodecyl-4-methylpiperidine, this would be absent and replaced by vibrations associated with the N-C bond of the dodecyl chain. The C-H stretching and bending vibrations of the piperidine ring and the methyl and dodecyl substituents would dominate the spectrum. DFT can predict these frequencies with good accuracy, aiding in the interpretation of experimental infrared and Raman spectra.
A generalized representation of predicted vibrational frequencies for the core 4-methylpiperidine structure is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-N Stretch | 1000-1250 |
| CH₂ Scissoring | 1440-1480 |
| CH₃ Bending | 1370-1390 |
| Ring Vibrations | 800-1200 |
Note: This table is illustrative and based on general vibrational frequency ranges for similar functional groups. Precise frequencies would require specific DFT calculations for this compound.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily determined by the piperidine ring conformation and the rotational freedom of the N-dodecyl chain. The piperidine ring strongly prefers a chair conformation to minimize steric and torsional strain. libretexts.org In this chair form, the methyl group at the 4-position can be either axial or equatorial. The equatorial position is generally more stable for alkyl substituents on a cyclohexane (B81311) or piperidine ring.
The N-dodecyl chain introduces numerous additional rotational degrees of freedom. Computational analysis of similar long-chain substituted compounds indicates that the alkyl chain can adopt various conformations, from fully extended (all-trans) to more folded (containing gauche interactions). The energy difference between these conformations is often small, leading to a complex potential energy surface with multiple low-energy minima.
| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) |
| Chair (Equatorial Me) - Extended Dodecyl | C-C-C-C (dodecyl) ≈ 180° | 0 (Reference) |
| Chair (Equatorial Me) - Gauche Dodecyl | One or more C-C-C-C ≈ ±60° | > 0 |
| Chair (Axial Me) - Extended Dodecyl | C-C-C-C (dodecyl) ≈ 180° | Higher than equatorial |
| Twist-Boat Conformations | - | Significantly higher |
Note: This is a qualitative representation. Actual energy values would require specific calculations.
Reaction Pathway and Transition State Analysis for Key Chemical Transformations
While specific reaction pathways for this compound have not been published, DFT can be used to model key chemical transformations. One such reaction is N-alkylation, a fundamental process in the synthesis of such compounds. researchgate.net Computational studies on the N-alkylation of piperidines can elucidate the transition state structures and activation energies, providing insight into the reaction mechanism and stereochemical outcomes. acs.org
For example, the reaction of 4-methylpiperidine with a dodecyl halide would proceed via a nucleophilic substitution mechanism. DFT calculations could model the approach of the reactants, the formation of the transition state where the N-C bond is partially formed and the C-halide bond is partially broken, and the final product. The presence of the methyl group and the steric bulk of the dodecyl chain would influence the energetics of the transition state.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.
Conformational Dynamics of the Piperidine Ring and Dodecyl Chain
MD simulations of this compound would reveal the dynamic interplay between the piperidine ring and the long alkyl chain.
Piperidine Ring Dynamics: The piperidine ring would be expected to remain predominantly in the more stable chair conformation. However, occasional ring-flipping to the alternative chair form or transient excursions into twist-boat conformations could be observed, particularly at higher temperatures. The energy barrier for this ring flip would be a key parameter obtainable from such simulations.
Analysis of the trajectories from an MD simulation could provide quantitative data on the conformational dynamics, such as the distribution of dihedral angles within the dodecyl chain and the root-mean-square deviation (RMSD) of atomic positions over time.
| Dynamic Parameter | Predicted Behavior |
| Piperidine Ring Conformation | Predominantly chair, with rare ring-flips. |
| Dodecyl Chain Dihedral Angles | Continuous interchange between trans and gauche states. |
| Overall Molecular Shape | Fluctuating between extended and compact forms. |
Note: This table describes the expected qualitative behavior from MD simulations.
Intermolecular Interaction Profiling with Solvent Molecules or Other Chemical Species
Computational and experimental studies on substituted piperidines reveal detailed insights into their intermolecular interactions, particularly with water. The substitution on the piperidine ring significantly influences the resulting hydrate (B1144303) structures. rsc.org For 4-methylpiperidine, a close structural analog of the cationic head group of this compound, studies have identified the formation of a hemihydrate and a trihydrate. rsc.org In contrast, the parent piperidine molecule is known to form a wider variety of hydrates. rsc.org
The trihydrates of 4-methylpiperidine and the related 4-chloropiperidine (B1584346) are isostructural, forming identical water layers with a 2-D topology of water-water interactions. rsc.org The primary structural variance between them lies in the arrangement of hydrogen bonds connecting these water layers to the amine molecules. rsc.org Despite these differences in hydrogen bond arrangement, both trihydrates exhibit the same melting temperature. rsc.org
| Hydrate System | Stoichiometry (Amine:Water) | Key Structural Features | Computational Insights (DFT) |
| 4-Methylpiperidine Hemihydrate | 2:1 | Crystalline hydrate identified via X-ray crystallography. rsc.org | - |
| 4-Methylpiperidine Trihydrate | 1:3 | Forms 2-D water layers of type L4(6)5(7)6(8). rsc.org | Lattice energy calculations support structural stability; energies of water layers are identical to those in 4-chloropiperidine trihydrate. rsc.org |
| N-Methylpiperidine in Water | Variable | Forms semiclathrate-like structures in dilute solutions; aggregates of O–H···N bonded complexes at higher concentrations. arxiv.org | - |
Aggregation Behavior and Self-Assembly Propensity in Different Media
The amphiphilic nature of this compound, combining a long hydrophobic dodecyl chain with a polar cationic piperidinium (B107235) head group, suggests a strong propensity for self-assembly in aqueous solutions. While specific data for the 4-methyl derivative is limited, extensive research on analogous long-chain quaternary ammonium (B1175870) salts provides a clear framework for its expected behavior.
Studies on closely related surfactant ionic liquids, such as 1-dodecyl-1-methylpiperidinium bromide ([C12mpip]Br), have confirmed their self-aggregation in aqueous solutions to form micelles. acs.org The critical micelle concentration (CMC), which marks the onset of micellization, can be determined using techniques like fluorescence spectroscopy, interfacial tension measurements, and ¹H NMR. acs.org
Detailed investigations into amide-functionalized piperidinium-based surface-active ionic liquids (SAILs) offer further quantitative insights. For instance, 1-(2-(dodecylamino)-2-oxoethyl)-1-methylpiperidin-1-ium chloride, [C12APip][Cl], has been studied to determine its surface properties and micellization thermodynamics. rsc.org These studies utilize a combination of tensiometry, conductivity, fluorescence, and isothermal titration calorimetry (ITC) to characterize the aggregation process. rsc.org
The aggregation behavior is highly sensitive to the surrounding medium. The introduction of organic solvents into an aqueous solution of a similar amphiphile, 1-dodecyl-3-methylimidazolium (B1224283) bromide, has been shown to modulate its aggregation properties significantly. nih.gov Generally, as the concentration of an organic additive (like ethanol (B145695), acetone, or ethylene (B1197577) glycol) increases, the critical aggregation concentration (CAC) and the standard Gibbs energy of aggregation (ΔG°m) also increase. nih.gov Conversely, the aggregation number (Nagg) and the size of the aggregates tend to decrease. nih.gov This effect is attributed to the favorable interactions between the alkyl chain of the amphiphile and the mixed solvents, which can be quantitatively related to the solvophobic parameters of the solvent mixture. nih.gov
| Compound | Method | Parameter | Value | Medium |
| [C12APip][Cl] | Surface Tension | CMC (mM) | 0.96 | Aqueous |
| Conductivity | CMC (mM) | 1.05 | Aqueous | |
| Fluorescence | CMC (mM) | 0.89 | Aqueous | |
| Isothermal Titration Calorimetry | CMC (mM) | 0.90 | Aqueous | |
| Fluorescence | Aggregation Number (Nagg) | 73 | Aqueous | |
| [C12mpip]Br | Fluorescence, Interfacial Tension, ¹H NMR | CMC | - | Aqueous |
Data for [C12APip][Cl] is for an amide-functionalized analogue and serves as a close reference for the aggregation behavior of piperidinium-based SAILs. rsc.org [C12mpip]Br is confirmed to self-aggregate, though specific values are not listed in the cited source. acs.org
Molecular Mechanics and Force Field Development for Large-Scale Simulations
Large-scale molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules like this compound, but their accuracy is critically dependent on the underlying molecular mechanics force field. iaanalysis.com A force field is a set of parameters and mathematical functions that define the potential energy of a system of atoms, governing their interactions. iaanalysis.com Developing accurate and robust parameters for novel molecules is a significant challenge that limits the application of MD simulations. nih.gov
The process of parameterization for a new molecule typically involves several steps, often automated by specialized software like the Force Field Toolkit (ffTK). nih.gov This workflow includes generating quantum mechanical target data, setting up optimization routines, and analyzing the performance of the resulting parameters to ensure they are compatible with established force fields like CHARMM. nih.gov
For the 4-methylpiperidine head group, specific conformational energy data has been developed as part of the PMFF (Physics-Based Molecular Force Field). acs.org This force field development involves calculating the relative energies of different conformers, such as those with the methyl group in the axial or equatorial position. These calculated energies are then compared against known values to validate the force field parameters. acs.org
A persistent challenge in force field development is the accurate treatment of 1-4 interactions (interactions between atoms separated by three bonds). arxiv.org Traditionally, these are modeled using a combination of bonded torsional terms and scaled non-bonded interactions, which can create interdependencies that complicate parameterization. arxiv.org Modern approaches aim to improve this by using only bonded coupling terms, which can lead to more accurate forces and geometries without the need for empirical scaling. arxiv.org
| Compound/System | Method/Force Field | Parameter | Calculated Value (kcal/mol) | Experimental/Reference Value (kcal/mol) |
| 4-methylpiperidine | PMFF | Conformational Energy (ax-eq) | 1.93 | 1.66 |
| N-methylpiperidine | PMFF | Conformational Energy (ax-eq) | 3.20 | 2.63 |
| methylcyclohexane | PMFF | Conformational Energy (ax-eq) | 1.75 | 1.66 |
This table presents conformational energy differences between axial (ax) and equatorial (eq) conformers for 4-methylpiperidine and related cyclic compounds, as calculated by the PMFF force field and compared to reference values. acs.org
Machine Learning and Chemoinformatics Applications in Property Prediction and Synthesis Design
Machine learning (ML) and chemoinformatics are transforming computational chemistry by enabling the rapid prediction of molecular properties and optimizing synthesis strategies, thereby accelerating materials discovery. arxiv.orgacs.org
Property Prediction: ML models can establish quantitative structure-property relationships (QSPR) to predict a wide range of physicochemical properties for new molecules. nih.gov The typical ML pipeline involves converting molecular structures into numerical representations (a process called embedding or featurization), followed by training a model to map these representations to a target property. arxiv.org Techniques like Mol2Vec can be used to create these embeddings, which are then fed into algorithms such as Gradient Boosting, XGBoost, or neural networks. arxiv.org
For molecules containing cationic nitrogen groups similar to this compound, ML has been successfully applied to predict key properties relevant to their application in anion exchange membranes (AEMs). acs.org In these studies, descriptors derived from density functional theory (DFT) calculations—such as solvation energy and dipole moment—along with structural features quantified by Hammett constants, are used to train models that predict material stability and ionic conductivity. acs.org Such approaches could be readily adapted to predict properties of this compound, including its aggregation behavior, solubility, or thermal stability.
Synthesis Design: Chemoinformatics plays a crucial role in modern organic synthesis. 4-Methylpiperidine itself is utilized as a reagent in solid-phase peptide synthesis (SPPS) for the removal of the Fmoc protecting group. scielo.org.mxresearchgate.net Chemoinformatic tools can help optimize such multi-step processes by predicting reaction yields and identifying potential side reactions.
Furthermore, these computational approaches are instrumental in designing synthetic routes for novel piperidine derivatives. mdpi.com Strategies like diversity-oriented synthesis can be employed to generate large libraries of structurally complex and diverse compounds based on a core scaffold. bham.ac.uk ML models can guide this process by prioritizing target molecules with desirable predicted properties, helping to populate chemical space with novel, drug-like compounds and avoiding unnecessary experiments. acs.orgbham.ac.uk
| Application Area | Methodology | Examples of Application | Potential for this compound |
| Property Prediction | QSPR, Machine Learning (Gradient Boosting, Neural Networks), Molecular Embeddings (Mol2Vec) | Prediction of boiling point, critical temperature, vapor pressure arxiv.org, alkaline stability and conductivity of AEMs. acs.org | Prediction of CMC, aggregation number, thermal stability, and solubility in various solvents. |
| Synthesis Design | Reaction Informatics, Diversity-Oriented Synthesis, Retrosynthesis Prediction | Optimization of reagent use in SPPS scielo.org.mxresearchgate.net, design of libraries based on bicyclic N-heterocycles bham.ac.uk, planning routes for multi-substituted piperidines. mdpi.com | Designing efficient multi-step syntheses, exploring derivatives with modified properties by suggesting variations to the alkyl chain or piperidine ring. |
Applications in Advanced Chemical Systems and Materials Science Research
Role in Catalysis Research
The catalytic utility of the piperidine (B6355638) moiety is well-established, serving as a foundational structure for various catalytic systems. The introduction of a dodecyl chain and a methyl group modifies its properties, opening new avenues for specialized catalytic applications.
Design as a Ligand in Organometallic Catalysis for Stereoselective Transformations
The nitrogen atom in the 1-dodecyl-4-methylpiperidine ring possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals in organometallic catalysis. While research on this specific molecule is not extensively documented, its role can be inferred from related N-alkylpiperidine and chiral piperidine derivatives. The dodecyl chain imparts significant lipophilicity, which can be exploited to enhance the solubility of the resulting metal complex in nonpolar organic solvents, thereby influencing reaction kinetics and catalyst-substrate interactions.
The presence of the 4-methyl group introduces a stereocenter that, in conjunction with the nitrogen, can create a chiral environment around the metal center. This is crucial for stereoselective transformations, where the ligand architecture dictates the facial selectivity of substrate approach. For instance, in reactions like asymmetric hydrogenation or allylic alkylation, the steric bulk and electronic properties of the piperidine ligand are paramount for achieving high enantioselectivity. nih.govmdpi.comnih.gov The long dodecyl chain could also influence the catalyst's aggregation state in solution, potentially forming micellar structures that can act as nanoreactors, further influencing selectivity.
Research on related systems, such as rhodium- and iridium-catalyzed asymmetric hydrogenations, has shown that the stereochemistry of substituted piperidines is critical for obtaining specific isomers of pharmaceutical intermediates. mdpi.comnih.gov The combination of the chiral 4-methylpiperidine (B120128) headgroup with the long alkyl tail in this compound suggests its potential as a ligand in achieving high stereocontrol in complex organic syntheses. rsc.org
Development as an Organocatalyst in Asymmetric Synthesis
Piperidine and its derivatives are fundamental scaffolds for a major class of organocatalysts, particularly in enamine and iminium ion-based catalysis. organic-chemistry.orgunits.it These catalysts are used in a wide array of asymmetric reactions, including aldol (B89426) and Michael additions. units.it The basic nitrogen of this compound can act as a Brønsted or Lewis base to activate substrates.
The amphiphilic nature of this compound makes it particularly interesting for organocatalysis in unconventional media, such as in the presence of water or in biphasic systems. The dodecyl chain can create hydrophobic pockets, sequestering nonpolar reactants and promoting reactions that are otherwise sluggish in aqueous environments. Research on proline derivatives with long alkyl chains has demonstrated that such amphiphilic organocatalysts can exhibit unique activity and selectivity in direct cross-aldol reactions in water, often without requiring acid additives. units.it
The 4-methyl group can influence the steric environment of the catalytically active enamine or iminium intermediate, potentially enhancing diastereoselectivity and enantioselectivity in the catalyzed transformation. researchgate.netacs.org By generating chiral intermediates, this compound could be applied to the asymmetric synthesis of complex, biologically active molecules. acs.org
| Catalyst Type | Reaction | Role of Piperidine Moiety | Potential Influence of Dodecyl Chain |
| Organometallic Ligand | Asymmetric Hydrogenation | Coordinates with metal, provides chiral environment | Enhances solubility in nonpolar media, potential self-assembly |
| Organocatalyst | Asymmetric Aldol Reaction | Forms chiral enamine intermediate | Creates hydrophobic microenvironment, enables catalysis in aqueous media |
| Organocatalyst | Asymmetric Michael Addition | Activates substrate via iminium ion formation | Influences catalyst aggregation and stability |
Exploration in Heterogeneous Catalysis as a Support or Active Component
In heterogeneous catalysis, solid catalysts are often preferred for their ease of separation and recyclability. The compound 4-methylpiperidine has been investigated as a liquid organic hydrogen carrier (LOHC), where it is dehydrogenated to release hydrogen gas. rsc.org This process typically uses supported metal catalysts, such as iridium pincer complexes on alumina (B75360) or silica. rsc.org
In these systems, this compound could serve multiple functions. Firstly, as a substrate itself, its dehydrogenation would be influenced by the long alkyl chain, which could affect its interaction with the catalyst surface and its diffusion properties. The electron-donating methyl group is known to enhance dehydrogenation efficiency. Secondly, it could be used as a surface modifier or ligand for the active metal nanoparticles. When adsorbed on a catalyst support, the long dodecyl chains could form a hydrophobic layer, altering the surface properties and potentially controlling the access of reactants to the active sites, thereby improving selectivity. nih.gov This approach, known as ligand-directed heterogeneous catalysis, is a promising strategy for precise control over catalytic processes. nih.gov
Studies on poly(biphenyl piperidinium) with long alkyl side chains have shown their utility in creating functional membranes for electrochemical applications, highlighting the role of the N-alkylated piperidine structure in materials designed for catalytic processes like water electrolysis. tandfonline.comtandfonline.com This suggests that this compound could be incorporated into polymer supports for heterogeneous catalysts, where the dodecyl chain would contribute to the material's structural integrity and hydrophobicity.
| Catalytic System | Application | Role of this compound | Key Findings from Related Systems |
| Supported Ir-pincer complex | LOHC Dehydrogenation | Substrate or surface modifier | 4-methylpiperidine shows high hydrogen storage capacity (6.1 wt%). rsc.org |
| Pd(111) surface | Selective Hydrogenation | Ligand layer on catalyst surface | Ligand layers can render a catalyst highly active and selective. nih.gov |
| Polymer-supported catalyst | General Heterogeneous Catalysis | Component of the polymer support | Long alkyl chains improve dimensional stability and performance of membranes. tandfonline.comtandfonline.comrsc.org |
Supramolecular Chemistry and Host-Guest Interactions
The amphiphilic character of this compound, arising from its hydrophilic piperidinium (B107235) headgroup (when protonated or quaternized) and its hydrophobic dodecyl tail, makes it a prime candidate for studies in supramolecular chemistry.
Design of Molecular Recognition Systems utilizing the Piperidine Moiety
The piperidine ring can participate in various non-covalent interactions, including hydrogen bonding (as a hydrogen bond acceptor or, when protonated, as a donor), ion-pairing, and van der Waals forces. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. nih.govnih.gov
Furthermore, the piperidine ring itself can be a guest, fitting into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) or a pillararene. rsc.org The dodecyl chain would then extend from the host's portal, potentially interacting with other molecules or surfaces, leading to the formation of more complex supramolecular assemblies. The specificity of these interactions is critical for applications in sensing, drug delivery, and catalysis.
Investigation of Self-Assembly Phenomena into Ordered Supramolecular Architectures
Like common surfactants, amphiphilic molecules such as this compound (especially in its cationic, protonated form) are expected to self-assemble in solution to form ordered structures like micelles, vesicles, or nanotubes. nih.govrsc.org Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to minimize the unfavorable contact between their hydrophobic dodecyl tails and the aqueous solvent. nih.gov The hydrophilic piperidinium headgroups remain exposed to the water.
The specific architecture of the resulting supramolecular assembly is governed by a delicate balance of non-covalent forces, including hydrophobic effects, hydrogen bonding, and electrostatic interactions between the headgroups. nih.govrsc.org The geometry of the 4-methylpiperidine ring and the length of the dodecyl chain are critical parameters. For instance, studies on peptide amphiphiles show that even subtle changes in the molecular structure can lead to vastly different nanostructures, such as transitioning from cylindrical micelles to nanoribbons or nanotubes. rsc.org
Research on related amphiphiles, such as those with bipyridinium or other heterocyclic headgroups, has demonstrated that external stimuli like solvent polarity, temperature, or the presence of counterions can modulate the self-assembled structures. nih.gov The incorporation of long alkyl chains into polymer backbones containing piperidine units has been shown to be an effective strategy for controlling the properties of the resulting materials, such as proton exchange membranes, by influencing their self-assembly and morphology. rsc.org These principles suggest that this compound could be a versatile building block for creating dynamic, stimuli-responsive supramolecular materials. springernature.com
| Supramolecular Phenomenon | Driving Forces | Resulting Architectures | Potential Applications |
| Molecular Recognition | Hydrogen bonding, electrostatic interactions, hydrophobic effect | Host-Guest Complexes | Chemical Sensing, Catalysis |
| Self-Assembly | Hydrophobic effect, van der Waals forces, π-π stacking | Micelles, Vesicles, Nanotubes | Drug Delivery, Nanoreactors, Smart Materials |
Formation of Molecular Aggregates, Micelles, or Clathrate-like Structures
The amphiphilic nature of this compound, characterized by a polar piperidinium headgroup and a long, nonpolar dodecyl tail, drives its self-assembly in aqueous solutions to form complex molecular aggregates. This behavior is fundamental to its function in various chemical systems and is analogous to that of conventional surfactants. When the concentration of the compound in an aqueous medium reaches a specific threshold, known as the critical micelle concentration (CMC), the individual molecules (monomers) aggregate to form micelles. umcs.pl In these structures, the hydrophobic dodecyl chains orient themselves towards the core to minimize contact with water, while the hydrophilic piperidinium headgroups form the outer surface, interacting with the surrounding aqueous environment. umcs.pl
Research into structurally similar compounds, such as amide-functionalized surface-active ionic liquids (SAILs) like 1-(2-(dodecylamino)-2-oxoethyl)-1-methylpiperidin-1-ium chloride ([C12APip][Cl]), provides detailed insights into this micellization process. rsc.org The formation and properties of these micelles can be studied using a variety of techniques including tensiometry, conductivity, fluorescence spectroscopy, and isothermal titration calorimetry. rsc.org For instance, the break point in a plot of surface tension versus the logarithm of the surfactant concentration is a classic indicator of the CMC. rsc.org
The introduction of functional groups, such as an amide linkage between the alkyl chain and the headgroup, can influence the aggregation behavior. Studies on amide-functionalized piperidinium SAILs have shown that such modifications can positively affect micellization. rsc.org The precise CMC value and the thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be determined to provide a comprehensive understanding of the spontaneity and driving forces of the aggregation process.
The table below presents data for a related amide-functionalized piperidinium-based SAIL, illustrating the typical parameters measured in such studies.
| Property | [C12APip][Cl] | Technique | Reference |
| CMC (mM) | 0.81 | Surface Tensiometry | rsc.org |
| CMC (mM) | 1.05 | Conductivity | rsc.org |
| ΔG°m (kJ mol⁻¹) | -29.2 | Surface Tensiometry | rsc.org |
| ΔG°m (kJ mol⁻¹) | -28.1 | Conductivity | rsc.org |
These aggregates can serve as nanoscale reactors or solubilizing agents, encapsulating hydrophobic molecules within their core, a property that is leveraged in various applications.
Role in Dynamic Covalent and Non-Covalent Assemblies
The structural features of this compound and its derivatives make them valuable components in the construction of dynamic molecular assemblies. These assemblies are held together by either reversible covalent bonds or non-covalent interactions, allowing them to adapt their structure in response to external stimuli.
Non-Covalent Assemblies: The primary example of non-covalent assembly involving this compound is the formation of micelles, driven by the hydrophobic effect. umcs.pl Beyond simple micellization, piperidinium moieties can participate in more complex supramolecular systems. For instance, they can act as guest molecules in host-guest complexes with macrocycles like cucurbiturils. researchgate.net The formation of these non-covalent assemblies can be investigated using techniques like Electron Paramagnetic Resonance (EPR) with spin-labeled piperidine derivatives, which can detect changes in the molecular environment upon complexation. researchgate.net In the context of polymeric systems, the ionic piperidinium groups can form strong cation-dipole interactions and hydrogen bonds, for example with polyethylene (B3416737) glycol (PEG) chains, creating a non-covalent network that enhances material properties. tandfonline.com
Dynamic Covalent Assemblies: While direct participation of the this compound core in dynamic covalent reactions is less common, the piperidine scaffold is frequently used in more complex molecular designs that incorporate dynamic covalent chemistry. For example, peptides and other oligomers containing piperidine-derived units can be designed to participate in sequence-directed dynamic covalent self-assembly. umich.edu In such systems, the piperidine component provides structural control and solubility, while other functional groups on the molecule engage in reversible bond formation (e.g., oxime or disulfide exchange), leading to the formation of ordered, functional nanostructures. pitt.edu
Advanced Materials Science Applications
Functional Component in Polymeric Materials (e.g., Ion-Exchange Membranes, Polymeric Electrolytes)
Quaternized derivatives of this compound, specifically 1-dodecyl-1-methylpiperidinium, are pivotal in the development of high-performance polymeric materials, most notably anion-exchange membranes (AEMs) and solid polymer electrolytes. rsc.orgmdpi.comresearchgate.net
Anion-Exchange Membranes (AEMs): In AEMs, which are critical components for technologies like alkaline fuel cells and water electrolyzers, piperidinium cations are tethered as side chains to robust polymer backbones, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) or poly(arylene)s. tandfonline.comrsc.orgnih.gov The cycloaliphatic structure of the piperidinium cation imparts superior alkaline stability compared to more traditional ammonium (B1175870) cations, which are prone to degradation in high-pH environments. tandfonline.comrsc.org
The long dodecyl chain, or other flexible alkyl spacers, serves multiple purposes:
It provides a flexible linker between the polymer backbone and the cationic group, which facilitates the formation of well-defined hydrophilic/hydrophobic microphase separation. tandfonline.com
This phase separation creates efficient ion-conducting channels, leading to high hydroxide (B78521) (OH⁻) conductivity. tandfonline.comrsc.org
Research has demonstrated that AEMs incorporating piperidinium cations exhibit excellent performance. For example, PPO-based AEMs with bis-quaternary piperidinium (bis-QPi) side chains have achieved hydroxide conductivities as high as 186 mS cm⁻¹ at 80 °C. rsc.org Similarly, poly(arylene piperidinium)-based AEMs have shown high ionic conductivity (up to 166.6 mS cm⁻¹ at 80 °C) and impressive durability, retaining their performance after extended exposure to concentrated alkaline solutions at elevated temperatures. tandfonline.com
| Membrane ID | Polymer Backbone | Cationic Group | Ion Conductivity (80 °C) | Alkaline Stability Condition | Reference |
| PPO-7bisQPi-1.7 | PPO | bis-Quaternary Piperidinium | 186 mS cm⁻¹ | 1 M NaOH, 90 °C, 8 days | rsc.org |
| QPTP-NOBN15 | Poly(terphenyl piperidinium) | Quaternary Piperidinium | 166.6 mS cm⁻¹ | 1 M KOH, 1200 hours | tandfonline.com |
| PBP-6-Pip | Poly(biphenyl piperidinium) | Quaternary Piperidinium | 117.1 mS cm⁻¹ | 2 M NaOH, 80 °C, 1500 h | tandfonline.com |
Polymeric Electrolytes: The principles that make piperidinium-functionalized polymers effective for AEMs also apply to their use as solid polymer electrolytes (SPEs) for lithium-ion batteries and other electrochemical devices. rsc.orgmdpi.comfz-juelich.de In these applications, the polymer matrix containing the ionic piperidinium groups acts as a solid-state solvent for lithium salts, facilitating ion transport while providing mechanical stability and enhancing safety by replacing flammable liquid electrolytes. mdpi.comfz-juelich.de Chemically modified polyrotaxanes incorporating cyclic molecules have been explored as advanced dry polymer electrolytes, demonstrating the versatility of such structural motifs in ion-conducting materials. fz-juelich.de
Development of Molecular Sensors and Chemical Probes for Environmental or Chemical Detection
The unique combination of a hydrophobic tail and a functionalizable headgroup in this compound allows for its use in designing molecular sensors and chemical probes. acs.orgnih.gov While direct examples involving this specific compound are specialized, the piperidine moiety is a common scaffold in the development of probes for various analytical purposes.
These sensors often operate based on fluorescence or electrochemical signal changes upon binding a target analyte. For example, a probe molecule could be designed where the piperidinium group acts as a recognition site for an anion, with the binding event triggering a change in a nearby fluorophore. The long dodecyl chain can be used to anchor the sensor within a lipid membrane or at an interface, allowing for the detection of analytes in specific microenvironments.
Utilization in Chromatographic Stationary Phases for Enhanced Separation Performance
The piperidine ring is a valuable functional group in the design of stationary phases for various modes of chromatography, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comthermofisher.com Stationary phases containing piperidine or its derivatives can offer unique selectivity due to a combination of potential interactions, including hydrogen bonding, dipole-dipole, and ion-exchange mechanisms. thermofisher.com
When a long alkyl chain like dodecyl is attached to the piperidinium nitrogen, the resulting molecule can be used to create reversed-phase or mixed-mode stationary phases. By bonding these molecules to a support like silica, a stationary phase is created that exhibits both hydrophobic interactions (via the dodecyl chain) and polar/ionic interactions (via the piperidinium headgroup). This dual nature is particularly useful for separating complex mixtures of compounds with varying polarities. In SFC, pyridine-based stationary phases have been shown to provide high molecular planarity recognition, a feature that can be exploited for challenging separations of aromatic compounds. researchgate.net
Chemical Probes for Investigating Fundamental Molecular Processes
Beyond simple detection, this compound and its analogues serve as sophisticated chemical probes for elucidating fundamental molecular and biological processes. nih.govnih.gov The piperidine scaffold is found in numerous bioactive molecules and is therefore a key structure for developing tools to study biological systems. kcl.ac.uk
One prominent application is in the field of electron paramagnetic resonance (EPR) spectroscopy. A spin-labeled version of piperidine, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can be incorporated into molecules to probe molecular dynamics, conformation, and interactions. nih.gov For example, the spin-labeled amino acid TOAC, which contains a piperidine-oxyl core, can be chemically synthesized into a peptide. nih.gov If this peptide interacts with a lipid membrane, the dodecyl chain of a compound like this compound could help localize the probe within the hydrophobic membrane environment, allowing EPR to provide detailed information about peptide-lipid interactions. nih.gov
Furthermore, in drug discovery and chemical biology, small molecules containing the piperidine moiety are used as tools to investigate the function and inhibition of enzymes. For instance, piperidine derivatives have been synthesized to probe the binding sites of complex enzymes like Hedgehog acyltransferase (HHAT), providing insights into inhibitor mechanisms and guiding the development of more potent therapeutic agents. nih.gov
Probing Reaction Kinetics and Mechanisms in Complex Chemical Environments
Tertiary amines are widely recognized for their role as catalysts and bases in a variety of chemical reactions. The nucleophilic nitrogen atom can facilitate reactions by acting as a base to deprotonate substrates or as a nucleophilic catalyst. The reaction rate in such systems is influenced by several factors inherent to the amine's structure.
For a compound like this compound, the key structural features influencing its potential catalytic activity would be:
The Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic. In reactions like esterification or acylation, it could act as a base to activate a substrate.
Steric Hindrance: The piperidine ring, along with the methyl group at the 4-position and the long dodecyl chain, creates significant steric bulk around the nitrogen atom. This steric hindrance would likely modulate its reactivity compared to less hindered amines. For instance, in SN2 reactions, increased steric hindrance at the nucleophile generally leads to a decrease in the reaction rate.
The Dodecyl Chain: This long, nonpolar alkyl chain imparts significant lipophilicity to the molecule. In multiphase reaction systems (e.g., oil and water), this compound could function as a phase-transfer catalyst. By partitioning into the organic phase, it could transport anionic reactants from an aqueous phase to an organic phase, thereby accelerating the reaction. The kinetics would be dependent on the efficiency of this transport process.
Investigating Intermolecular Forces, Solvation Effects, and Phase Behavior
The combination of a polar head group (the methylpiperidine) and a long nonpolar tail (the dodecyl chain) gives this compound amphiphilic character. This structure is expected to strongly influence its intermolecular interactions, solvation, and phase behavior.
Intermolecular Forces: The primary intermolecular forces at play would be:
Van der Waals Forces (London Dispersion Forces): These are the dominant interactions involving the long dodecyl tail. The strength of these forces increases with the length of the alkyl chain, promoting self-aggregation.
Dipole-Dipole Interactions: The polar C-N bonds within the piperidine ring create a molecular dipole, leading to dipole-dipole attractions between molecules.
Hydrogen Bonding: As a tertiary amine, this compound cannot donate a hydrogen bond. However, the nitrogen's lone pair can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like water or alcohols.
Solvation Effects: The solvation of this compound would be highly dependent on the nature of the solvent.
In polar protic solvents (e.g., water), the dodecyl chain would experience a strong hydrophobic effect, leading to poor solubility. The molecule would tend to aggregate to minimize the unfavorable interactions between the hydrocarbon tails and water molecules. The piperidine headgroup would be solvated via hydrogen bonding with water molecules.
In nonpolar solvents (e.g., hexane), the dodecyl chain would be well-solvated through London dispersion forces, leading to good solubility. The polar headgroup would be less favorably solvated.
Phase Behavior and Aggregation: Due to its amphiphilic nature, this compound is expected to exhibit surfactant-like behavior in polar solvents. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules would self-assemble into organized structures such as micelles. In these micelles, the hydrophobic dodecyl tails would form a nonpolar core, while the polar 4-methylpiperidine head groups would form a shell interacting with the polar solvent.
This aggregation into micelles represents a distinct phase behavior. The formation and characteristics of these micelles (e.g., size, shape, and aggregation number) would be influenced by factors like temperature, concentration, and the presence of electrolytes. In nonpolar solvents, the formation of reverse micelles is also a possibility, where the polar head groups form the interior core.
Research on structurally similar long-chain amines and quaternary ammonium salts confirms that such compounds exhibit complex phase behavior, including the formation of various liquid crystal phases at higher concentrations. However, without experimental data, the specific CMC value, aggregation number, and phase diagram for this compound remain speculative.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry for Sustainable Production
The transition from traditional batch processing to continuous flow chemistry is a cornerstone of green and sustainable chemical manufacturing. beilstein-journals.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time, which enhances safety, improves reaction efficiency, and facilitates scaling up. wuxiapptec.commdpi.com Reactions that are highly exothermic or involve hazardous reagents can be managed more safely in the confined volumes of microreactors, which possess a high surface-area-to-volume ratio for efficient heat transfer. mdpi.comnih.gov
For a molecule like 1-Dodecyl-4-methylpiperidine, typically synthesized via the N-alkylation of 4-methylpiperidine (B120128) with a dodecyl halide, flow chemistry could offer significant advantages. A continuous process could minimize side reactions and improve the purity of the final product. Furthermore, research into the transformation of the piperidine (B6355638) core itself is benefiting from flow technology. A notable example is the acceptorless dehydrogenation of 4-methylpiperidine to 4-methylpyridine (B42270), a key reaction in the context of Liquid Organic Hydrogen Carriers (LOHCs). Studies using supported pincer-ligated iridium catalysts in continuous-flow gas-phase reactors have demonstrated high turnover numbers and stable performance over extended periods. rsc.org This showcases the potential for using flow systems to not only synthesize but also functionalize the this compound scaffold for various applications.
Table 1: Performance of Supported Iridium Catalysts in the Continuous Flow Dehydrogenation of 4-Methylpiperidine at 325 °C rsc.org
| Catalyst System | Initial Turnover Frequency (TOF) (h⁻¹) | TOF after 7 hours (h⁻¹) | Notes |
|---|---|---|---|
| 1@SiO₂ | ~2500 | ~1250 | Showed good initial activity but lost ~50% of its reactivity over 7 hours. |
| 2@Al₂O₃-cal | ~750 | ~750 | Displayed moderate but steady reactivity. |
| 3@Al₂O₃-uncal | ~2000 | ~2000 | Demonstrated high and stable reactivity. |
Development of Novel Functionalized Derivatives with Tailored Chemical Properties
The inherent structure of this compound serves as a versatile platform for the development of novel functionalized derivatives. The piperidine ring is a common motif in many pharmaceuticals and bioactive compounds, and methods for its synthesis and functionalization are well-established. nih.gov By modifying the dodecyl chain or the piperidine ring, or by quaternizing the nitrogen atom, a diverse library of molecules with tailored properties can be accessed.
A promising direction is the synthesis of ionic liquids. For instance, research on 1-alkyl-1-methylpiperidinium cations, which are structurally related to the quaternized form of this compound, has led to the creation of herbicidal ionic liquids (HILs). nih.govacs.org In this work, the piperidinium (B107235) cation provides surface activity, while the anion is a known herbicide. This modular approach allows for the fine-tuning of properties like wettability and phytotoxicity. nih.govacs.org Similarly, functionalizing the dodecyl chain of this compound with groups such as amides could modify its self-assembly behavior and thermal stability, as seen in related surface-active ionic liquids. rsc.org These strategies could lead to new materials for applications ranging from agriculture to materials science.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The optimization of chemical processes, particularly in flow systems, relies heavily on the ability to monitor reactions in real-time. Advanced spectroscopic techniques are crucial for gaining insights into reaction kinetics, identifying transient intermediates, and ensuring product quality. For the synthesis of this compound, in-situ monitoring could track the conversion of 4-methylpiperidine and the formation of the product without the need for offline sampling and analysis.
Techniques such as in-situ Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Raman spectroscopy are powerful tools for studying reactions at interfaces or in solution. rsc.org For example, ATR-SEIRAS has been used to observe the adsorption of species on catalyst surfaces during electrocatalytic reactions. rsc.org In the context of synthesizing this compound, these methods could provide detailed information on reaction mechanisms and catalyst behavior. Furthermore, NMR spectroscopy, integrated into a flow setup as part of a Process Analytical Technology (PAT) strategy, could offer quantitative data on the concentrations of reactants, intermediates, and products throughout the reaction, enabling precise process control. acs.org
Machine Learning-Assisted Discovery and Optimization of Chemical Transformations
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of reaction conditions, and the discovery of new materials and reactions. researchgate.netarxiv.org For this compound, ML models could be developed to predict key physicochemical properties such as viscosity, surface tension, and solubility based on its molecular structure and the structures of its derivatives.
In the realm of synthesis, ML algorithms can optimize the reaction conditions for producing this compound with high yield and purity. This is particularly valuable for complex multi-parameter systems like continuous flow reactors. acs.org By analyzing data from a series of experiments, ML models can identify the optimal temperature, flow rate, and reagent concentrations. Furthermore, ML can accelerate the discovery of new applications. For example, models have been used to predict the alkaline stability of anion exchange membranes containing piperidinium cations, a property crucial for their use in energy devices. acs.org Similar approaches could predict the performance of this compound derivatives in applications like corrosion inhibition or as phase-transfer catalysts, guiding experimental efforts toward the most promising candidates.
Exploration of Interfacial Chemistry and Surface Science Applications
The amphiphilic nature of this compound, with its polar piperidine head group and nonpolar dodecyl tail, makes it a prime candidate for applications in interfacial chemistry and surface science. Its structure is analogous to that of cationic surfactants, suggesting it will exhibit significant surface activity.
Research on structurally similar compounds, such as 1-alkyl-1-methylpiperidinium and 1-alkyl-3-methylimidazolium ionic liquids, has shown that these molecules effectively reduce the surface and interfacial tension of water. nih.govacs.orgresearchgate.net They adsorb at interfaces, and above a certain concentration, they self-assemble into micelles in the bulk solution. nih.govacs.org The critical micelle concentration (CMC) and the degree of surface tension reduction are influenced by the length of the alkyl chain. nih.govresearchgate.net It is highly probable that this compound would display similar behavior, making it a potential emulsifier, foaming agent, or dispersant. Additionally, piperidine derivatives have been investigated as effective corrosion inhibitors for steel in acidic media, an application that relies on the adsorption of the molecule onto the metal surface to form a protective film. researchgate.net The long dodecyl chain in this compound could enhance this protective layer through hydrophobic interactions, opening another avenue for applied research.
Table 2: Surface Properties of a Structurally Related Ionic Liquid, 1-Dodecyl-1-methylpiperidinium Bromide, in Aqueous Solution nih.gov
| Property | Value | Condition |
|---|---|---|
| Critical Micelle Concentration (CMC) | 1.58 mmol/L | Aqueous solution |
| Surface Tension at CMC (γ_CMC) | 31.43 mN/m | Aqueous solution |
| Surface Excess Concentration (Γ_max) | 1.64 x 10⁻⁶ mol/m² | Calculated from surface tension data |
| Minimum Area per Molecule (A_min) | 1.01 nm² | Calculated from surface tension data |
Q & A
Q. What are the established synthetic routes for 1-Dodecyl-4-methylpiperidine, and how can purity be ensured?
Methodology:
- Nucleophilic substitution is a common approach. For example, 4-methylpiperidine can react with 1-dodecyl halides (e.g., 1-dodecyl chloride) in anhydrous solvents like acetonitrile under reflux (80–100°C) for 12–24 hours. Catalysts such as triethylamine or K₂CO₃ improve yield by neutralizing HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetonitrile yields >98% purity. Analytical validation via HPLC (C18 column, methanol/water mobile phase) is recommended .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Methodology:
- ¹H/¹³C NMR : Key peaks include methyl protons (δ ~1.0–1.2 ppm) on the piperidine ring and dodecyl chain protons (δ ~1.25–1.35 ppm). Piperidine ring carbons appear at δ 45–60 ppm .
- FTIR : Stretching vibrations for C-N (1100–1250 cm⁻¹) and aliphatic C-H (2850–2950 cm⁻¹) confirm the structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 [M+H]⁺) and fragmentation patterns validate molecular weight .
Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?
Methodology:
- Polar aprotic solvents (e.g., DMSO, DMF) dissolve the compound at 10–20 mM. For aqueous systems, use co-solvents like ethanol (≤20% v/v) to enhance solubility .
- Stability : Store solutions at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound beyond 84%?
Methodology:
- Catalyst screening : Test alternatives to triethylamine, such as DBU (1,8-diazabicycloundec-7-ene), which may reduce side reactions.
- Solvent effects : Compare polar aprotic solvents (e.g., THF vs. acetonitrile) to assess reaction kinetics. Microwave-assisted synthesis (50–100 W, 100°C) can reduce reaction time by 50% .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
Methodology:
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations using Gaussian). Discrepancies in chemical shifts may indicate impurities or stereochemical variations .
- 2D NMR techniques (e.g., HSQC, COSY) clarify proton-carbon correlations and confirm branching in the dodecyl chain .
- Elemental analysis : Verify C, H, N content (±0.3% deviation) to rule out hydrate formation or residual solvents .
Q. What experimental design principles apply when assessing the biological activity of this compound?
Methodology:
- PICO framework : Define Population (e.g., enzyme/receptor targets), Intervention (compound concentration range), Comparison (positive/negative controls), and Outcome (IC₅₀, binding affinity) .
- Dose-response assays : Use 3D cell cultures or organoids to evaluate cytotoxicity (EC₅₀) and selectivity (therapeutic index) .
- Ethical compliance : Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and institutional review board protocols for in vivo studies .
Q. How can researchers design a study to investigate the compound’s stability under varying environmental conditions?
Methodology:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via UPLC-MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Data Interpretation & Replication
Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?
Methodology:
Q. How should raw data be documented to ensure reproducibility in synthetic chemistry workflows?
Methodology:
- Electronic Lab Notebooks (ELNs) : Record reaction parameters (time, temperature, solvent ratios), raw spectral files, and purification logs.
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Deposit datasets in repositories like Zenodo .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in aqueous environments?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
